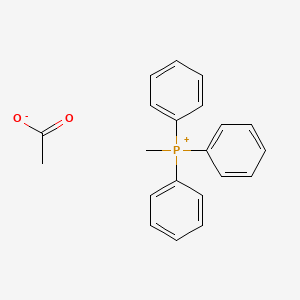

Methyl(triphenyl)phosphanium acetate

Description

Contextualization within Organophosphorus Compounds

Organophosphorus compounds are a broad class of organic molecules containing a carbon-phosphorus bond. Within this family, phosphonium (B103445) salts and their corresponding ylides (also known as phosphoranes) are of fundamental importance. A phosphonium salt features a positively charged phosphorus atom, typically bonded to four organic groups. An ylide is a neutral, dipolar molecule containing a negatively charged atom (a carbanion) directly attached to a positively charged heteroatom, in this case, phosphorus. byjus.comlibretexts.org This arrangement results in a 1,2-dipolar compound, often represented as a zwitterion (e.g., R₃P⁺-C⁻R'₂). byjus.comfiveable.me The stability of these compounds is often enhanced by the ability of phosphorus to accommodate more than eight valence electrons, allowing for a resonance structure where a double bond exists between the phosphorus and carbon atoms (R₃P=CR'₂). libretexts.org

Significance of Phosphonium Ylides in Advanced Organic Synthesis

Phosphonium ylides are indispensable tools in organic synthesis, primarily due to their central role in the Wittig reaction. libretexts.orgnbinno.com This Nobel Prize-winning reaction provides a reliable and highly specific method for synthesizing alkenes from aldehydes or ketones. libretexts.org The reaction's key advantage is that the location of the newly formed carbon-carbon double bond is precisely controlled, avoiding the mixtures of isomers that can result from other elimination reactions. libretexts.org In the Wittig reaction, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. fiveable.me This forms a cyclic intermediate known as an oxaphosphetane, which then decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. byjus.comfiveable.me The versatility of this reaction allows for the construction of complex molecular frameworks, making it a cornerstone in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. nbinno.comnbinno.com

Overview of Methyl(triphenyl)phosphanium Acetate (B1210297) as a Key Reagent and Intermediate

Methyl(triphenyl)phosphanium acetate, with the chemical formula [P(C₆H₅)₃CH₃]⁺[CH₃COO]⁻, is a phosphonium salt that serves as a precursor to a highly valuable phosphonium ylide. The structure consists of a methyltriphenylphosphonium (B96628) cation and an acetate anion. While many ylides are generated by treating a phosphonium halide salt with a strong external base like butyllithium (B86547) or sodium amide, phosphonium acetates offer a more direct route. wikipedia.orgwikipedia.org In this arrangement, the acetate anion can function as an internal base to deprotonate the methyl group attached to the phosphonium center, generating the reactive ylide, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), in situ.

A similar one-pot methodology has been described for the synthesis of benzyltriphenylphosphonium (B107652) acetates from benzyl (B1604629) alcohols, triphenylphosphine, and acetic acid, highlighting the utility of the acetate counter-ion in generating the phosphonium salt. arkat-usa.org this compound is thus a convenient and storable precursor for its corresponding ylide, simplifying procedures by avoiding the need for highly reactive external bases.

Scope of Academic Research on this compound and its Phosphorane Derivative

Academic research has extensively focused on the phosphorane derivative generated from this compound, which is more specifically known as (Methoxycarbonylmethylene)triphenylphosphorane or Methyl (triphenylphosphoranylidene)acetate. This stabilized ylide is a white, solid compound that is widely used as a Wittig reagent. guidechem.comnbinno.com

Research highlights its application in olefination reactions to convert aldehydes and ketones into α,β-unsaturated esters with high efficiency. guidechem.comchemicalbook.comnbinno.com The presence of the ester group stabilizes the ylide, making it less reactive and more selective than non-stabilized ylides, which is advantageous for complex syntheses. nbinno.comnbinno.com Beyond simple olefination, studies have demonstrated its use in the synthesis of heterocyclic compounds, such as pyrazoles, through reactions with reagents like methyl diazoacetate. chemicalbook.comnbinno.com Furthermore, detailed investigations have explored atypical reaction pathways, such as the unusual formation of a phosphonium betaine (B1666868) when reacting with specific 3a-substituted bicyclic β-keto-γ-sultams, demonstrating that the reaction outcome can be highly dependent on the substrate's structure. researchgate.net

Data Tables

Table 1: Properties of Methyl (triphenylphosphoranylidene)acetate This table details the properties of the stabilized ylide derived from this compound, as it is the active reagent in synthesis and the subject of most published data.

| Property | Value | References |

| Chemical Formula | C₂₁H₁₉O₂P | sigmaaldrich.comnih.gov |

| Molar Mass | 334.35 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White to off-white powder | guidechem.comchemicalbook.com |

| Melting Point | 168-172 °C | sigmaaldrich.com |

| CAS Number | 2605-67-6 | nbinno.comsigmaaldrich.com |

| Solubility | Insoluble in water | guidechem.com |

Table 2: Key Applications and Reactions

| Application / Reaction Type | Description | References |

| Wittig Reaction | Two-carbon homologation of aldehydes to produce α,β-unsaturated esters. | chemicalbook.com |

| Olefination | General conversion of aldehydes and ketones to alkenes. | nbinno.comnbinno.com |

| Heterocycle Synthesis | Used in the synthesis of pyrazoles via reaction with methyl diazoacetate. | chemicalbook.comnbinno.com |

| Intermediate Formation | Preparation of (triphenylphosphoranylidene)-ketene. | chemicalbook.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

78717-92-7 |

|---|---|

Molecular Formula |

C21H21O2P |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

methyl(triphenyl)phosphanium;acetate |

InChI |

InChI=1S/C19H18P.C2H4O2/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-2(3)4/h2-16H,1H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

MSCBBILDMBFFRV-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Preparation of Methyl(triphenyl)phosphanium Acetate (B1210297) Salt

The formation of the target phosphonium (B103445) salt can be approached through several distinct synthetic routes. The most conventional method involves a two-step process: initial formation of a phosphonium halide followed by anion exchange. However, more direct one-pot methods have also been developed.

The foundational method for synthesizing the phosphonium cation involves the quaternization of triphenylphosphine (B44618) with a suitable methyl haloacetate. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the methyl haloacetate, displacing the halide leaving group. libretexts.orgmasterorganicchemistry.com

The reactivity of the halogenated acetate follows the typical trend for SN2 reactions, with bromides and iodides being more reactive than chlorides due to their better leaving group ability. googleapis.com The reaction is commonly carried out by heating the reactants in a suitable solvent, such as toluene (B28343), acetonitrile (B52724), or N,N-dimethylformamide (DMF). googleapis.comchemicalbook.com Upon cooling, the resulting phosphonium halide often precipitates from the solution and can be isolated by filtration. wikipedia.org

Since the direct synthesis typically yields a phosphonium halide (e.g., bromide or chloride), a subsequent step is required to introduce the acetate counter-ion. uef.fi This is achieved through anion exchange methodologies.

Two primary strategies for this exchange are:

Salt Metathesis: The phosphonium halide salt is reacted with a metal acetate salt, typically silver acetate. In a suitable solvent, the insoluble silver halide (AgCl or AgBr) precipitates out of the solution, driving the reaction to completion and leaving the desired Methyl(triphenyl)phosphanium acetate in the filtrate.

Ion-Exchange Chromatography: The phosphonium halide is passed through an anion-exchange resin that has been pre-loaded with acetate ions. toxicdocs.org As the salt solution moves through the column, the halide ions bind to the resin and are replaced by acetate ions in the eluate. This method can be highly efficient for achieving complete counter-ion exchange. toxicdocs.orgsigmaaldrich.com

To improve efficiency and reduce the number of synthetic steps, one-pot procedures have been developed. These methods aim to generate the final phosphonium salt directly from more readily available precursors without isolating intermediates.

One notable approach involves the reaction of an activated alcohol with triphenylphosphine in the presence of the desired counter-ion's corresponding acid. For instance, benzyltriphenylphosphonium (B107652) acetates have been successfully synthesized in a one-pot reaction from the corresponding benzyl (B1604629) alcohols, triphenylphosphine, and acetic acid in refluxing toluene. arkat-usa.org This method relies on the in-situ formation of a good leaving group from the alcohol, which is then displaced by triphenylphosphine. This strategy is particularly effective for alcohols bearing electron-donating groups that can stabilize the carbocationic intermediate. arkat-usa.org

Other one-pot methods for phosphonium salt synthesis often start from alcohols, which are converted in situ to alkyl halides using reagents like trimethylsilyl (B98337) bromide (TMSBr) before reacting with triphenylphosphine in the same reaction vessel. nih.govresearchgate.net While these specific examples yield bromide salts, the principle demonstrates the feasibility of combining activation and substitution steps into a single, efficient procedure.

Generation and Characterization of Methyl(triphenylphosphoranylidene)acetate (Phosphorane/Ylide)

The utility of this compound lies in its role as a precursor to the corresponding phosphorus ylide, Methyl(triphenylphosphoranylidene)acetate. This ylide is the key reactive species in the Wittig olefination reaction.

The ylide is generated by the deprotonation of the phosphonium salt at the carbon atom adjacent to the phosphorus. The positive charge on the phosphorus atom significantly increases the acidity of the α-protons, allowing for their removal by a suitable base. libretexts.orgmasterorganicchemistry.com

The choice of base is critical and depends on the acidity of the phosphonium salt. For non-stabilized phosphonium salts (e.g., alkyltriphenylphosphonium halides), very strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are required. wikipedia.org However, this compound is a precursor to a "stabilized" ylide. The adjacent ester (methoxycarbonyl) group helps to delocalize the negative charge of the resulting carbanion through resonance, thereby increasing the acidity of the α-protons. wikipedia.org Consequently, weaker and more convenient bases are sufficient for deprotonation. Relatively mild bases such as sodium hydroxide (B78521), potassium carbonate, or alkoxides can be effectively used to generate the ylide. wikipedia.orge-bookshelf.de

The efficient generation of the ylide for subsequent reactions depends on several factors. The choice of base, as discussed, is paramount; using a base of appropriate strength prevents unwanted side reactions. wikipedia.org

Key optimization parameters include:

Solvent: The solvent must be compatible with the base used and should solubilize the phosphonium salt. Tetrahydrofuran (THF) is a common solvent, especially when strong organometallic bases are used. wikipedia.org For reactions with weaker bases like hydroxides or carbonates, a two-phase system (e.g., dichloromethane (B109758) and water) can be employed.

Temperature: Reactions with strong bases are typically conducted at low temperatures (e.g., 0 °C to -78 °C) to control reactivity and improve stability. For stabilized ylides using weaker bases, the reaction can often be run at room temperature.

Byproducts: The byproducts generated during deprotonation can influence the subsequent Wittig reaction. For example, the formation of lithium salts when using organolithium bases can affect the stereoselectivity (E/Z ratio) of the resulting alkene. The generation of the ylide from the acetate salt is advantageous as the conjugate acid, acetic acid, is benign and less likely to interfere with the olefination step compared to the byproducts of stronger bases.

The resulting stabilized ylide, Methyl(triphenylphosphoranylidene)acetate, is less reactive than non-stabilized ylides but is also significantly more stable, in some cases being isolable and stable in air. wikipedia.org This stability facilitates handling and allows for more controlled reaction conditions.

Synthesis of Related and Modified Triphenylphosphonium Derivatives

The synthesis of triphenylphosphonium derivatives is a cornerstone of organic chemistry, primarily due to their crucial role as precursors to Wittig reagents. Methodologies for their preparation are diverse, accommodating a wide range of functional groups and structural complexities. The primary routes involve the quaternization of triphenylphosphine with various electrophiles, such as alkyl halides or alcohols, leading to the formation of phosphonium salts.

Alkyl-substituted Triphenylphosphonium Salts

The most conventional and widely utilized method for preparing alkyl-triphenylphosphonium salts is the SN2 reaction between triphenylphosphine and an appropriate alkyl halide. This quaternization reaction generally proceeds in good yield, with the reactivity of the alkyl halide increasing from chloride to iodide, consistent with the leaving group ability of the halogens. The reaction can be performed with or without a solvent. For instance, the reaction of triphenylphosphine with butyl bromide in refluxing toluene for 48 hours results in a 96% yield of butyltriphenylphosphonium bromide. While primary alkyl halides are excellent substrates, secondary halides require more forceful conditions, such as higher temperatures in sealed tubes, to react effectively.

A more contemporary approach avoids the need for pre-functionalized alkyl halides by directly using alcohols as precursors. Efficient protocols have been developed for synthesizing substituted phosphonium salts from benzyl, heteroaryl, and other alcohols using trimethylsilyl bromide (TMSBr) and triphenylphosphine in a one-pot synthesis. This method is particularly advantageous for acid-sensitive substrates. Two main variations of this protocol exist: one involves mixing the alcohol, TMSBr, and triphenylphosphine together and heating, which is effective for acid-sensitive substrates like salicyl or furfuryl alcohols. The other involves the sequential addition of TMSBr (to form the intermediate alkyl bromide in situ) followed by triphenylphosphine, which often provides higher yields for alcohols with electron-neutral or electron-withdrawing groups. This methodology has been successfully applied to a broad range of alcohols, including those with alkoxy, hydroxy, halogen, and nitro functionalities, to produce the corresponding phosphonium salts in high yields.

Another specialized method involves the addition of triphenylphosphine hydrobromide to conjugated dienes, which serves as an effective route to allylic phosphonium salts. For example, reacting triphenylphosphine hydrobromide with 2,4-hexadiene (B1165886) in refluxing acetonitrile quantitatively produces the corresponding allylic phosphonium salt.

The following table summarizes representative syntheses of alkyl-substituted triphenylphosphonium salts from alcohol precursors.

| Product Name | Starting Alcohol | Yield (%) | Reference |

|---|---|---|---|

| (4-Nitrobenzyl)triphenylphosphonium Bromide | 4-Nitrobenzyl alcohol | 77 | |

| (1-Phenylethyl)triphenylphosphonium Bromide | α-Methylbenzyl alcohol | 45 | |

| [1-(4-Bromophenyl)ethyl]triphenylphosphonium Bromide | α-Methyl-4-bromobenzyl alcohol | 49 |

Structurally Related Phosphoranes with Varying Ester Groups

Phosphoranes, also known as phosphorus ylides, are the key reagents in the Wittig reaction. Those bearing ester groups are typically referred to as stabilized ylides because the ester functionality delocalizes the negative charge on the α-carbon, making them more stable and less reactive than simple alkylidenephosphoranes. These stabilized ylides are often stable enough to be handled in air and may be commercially available.

The synthesis of these phosphoranes generally begins with the preparation of a phosphonium salt precursor, which is then deprotonated with a moderate base, such as sodium hydroxide. The precursor salt is formed by the reaction of triphenylphosphine with an alkyl halide containing an ester group, for example, an α-haloester.

An alternative and elegant method for the direct synthesis of phosphorus ylides involves the Michael addition of triphenylphosphine to electron-deficient alkynes, such as acetylenic esters. This reaction proceeds through a zwitterionic intermediate which, in the presence of a proton source, can be trapped to form various compounds, including stable ylides. For instance, the reaction of deoxybenzoin, triphenylphosphine, and a dialkyl acetylenedicarboxylate (B1228247) in dichloromethane at low temperature, followed by warming to room temperature, produces stable phosphorus ylides. These ylides can be purified using column chromatography. The Wittig reagent can generally tolerate the presence of ester groups within its structure.

The table below provides examples of phosphorus ylides with varying ester groups synthesized via the Michael addition route.

| Product Name | Starting Alkyne | Starting Ketone | Reference |

|---|---|---|---|

| Dimethyl 2-(2-Oxo-1,2-diphenyl ethyl)-3-(triphenylphosphoranyliden)succinate | Dimethyl acetylenedicarboxylate | Deoxybenzoin | |

| Diethyl 2-(2-Oxo-1,2-diphenyl ethyl)-3-(triphenylphosphoranyliden)succinate | Diethyl acetylenedicarboxylate | Deoxybenzoin | |

| Di-tert-butyl 2-(2-Oxo-1,2-diphenyl ethyl)-3-(triphenylphosphoranyliden)succinate | Di-tert-butyl acetylenedicarboxylate | Deoxybenzoin |

Reaction Mechanisms and Mechanistic Studies

Fundamental Principles of Phosphonium (B103445) Ylide Reactivity

The unique reactivity of phosphonium ylides, such as methyl (triphenylphosphoranylidene)acetate, stems from the electronic nature of the phosphorus-carbon bond. This bond is best described as a hybrid of two resonance structures, which dictates the nucleophilic character of the ylidic carbon.

Electronic Structure and Resonance Hybrid Contributions of the Phosphorane

A phosphonium ylide is a neutral, dipolar molecule containing a formal negative charge on a carbon atom adjacent to a formal positive charge on a heteroatom, in this case, phosphorus. wikipedia.org The electronic structure of methyl (triphenylphosphoranylidene)acetate can be represented by two principal resonance contributors: the ylide form and the ylene (or phosphorane) form. masterorganicchemistry.comyoutube.com

Ylide Form: This contributor features a carbanion adjacent to a positively charged phosphonium ion, represented as (C₆H₅)₃P⁺-⁻CHCO₂CH₃. This zwitterionic structure highlights the nucleophilic character of the α-carbon. wikipedia.orgbyjus.com

Ylene Form (Phosphorane): In this form, a double bond exists between the phosphorus and carbon atoms, depicted as (C₆H₅)₃P=CHCO₂CH₃. This representation is possible due to the ability of phosphorus to expand its valence shell, utilizing its d-orbitals for π-bonding. libretexts.orgbyjus.com

The actual electronic distribution is a hybrid of these two forms, with the ylide form being a significant contributor, which accounts for the high electron density on the ylidic carbon. wikipedia.orgresearchgate.net The presence of the ester group in methyl (triphenylphosphoranylidene)acetate serves to stabilize the negative charge on the adjacent carbon through resonance, delocalizing the electron density onto the carbonyl oxygen. organic-chemistry.orgmasterorganicchemistry.com This stabilization influences the ylide's reactivity and the stereochemical outcome of the Wittig reaction. organic-chemistry.org

Table 1: Resonance Structures of Methyl (triphenylphosphoranylidene)acetate

| Resonance Form | Structural Representation | Key Features |

| Ylide | (C₆H₅)₃P⁺-⁻CHCO₂CH₃ | Zwitterionic, highlights carbanionic character |

| Ylene (Phosphorane) | (C₆H₅)₃P=CHCO₂CH₃ | P=C double bond, neutral overall charge |

Nucleophilicity and Polarizability of the Ylidic Carbon

The significant contribution of the ylide resonance structure, where the α-carbon bears a formal negative charge, renders this carbon atom highly nucleophilic. masterorganicchemistry.comtotal-synthesis.com This nucleophilic carbon is capable of attacking electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. libretexts.orglibretexts.org The reactivity of the ylidic carbon is influenced by the substituents on both the carbon and phosphorus atoms. fiveable.me In the case of methyl (triphenylphosphoranylidene)acetate, the electron-withdrawing ester group stabilizes the carbanion, making it a "stabilized ylide." organic-chemistry.orgmasterorganicchemistry.com

Stabilized ylides are generally less reactive than their non-stabilized counterparts (where the carbon is attached to alkyl or hydrogen groups). organic-chemistry.orgyoutube.com This reduced reactivity is a consequence of the delocalization of the negative charge, which lowers the energy of the nucleophile. masterorganicchemistry.com Despite this stabilization, the ylidic carbon remains sufficiently nucleophilic to react with a wide range of aldehydes and ketones. libretexts.org The polarizability of the P-C bond also contributes to its reactivity, allowing for effective orbital overlap during the nucleophilic attack on the carbonyl carbon.

Comprehensive Analysis of Wittig Olefination Mechanism

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. wikipedia.org The reaction of methyl (triphenylphosphoranylidene)acetate with an aldehyde or ketone proceeds through a series of intermediates to yield an α,β-unsaturated ester and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction. total-synthesis.comadichemistry.com

Initial Nucleophilic Attack on Carbonyl Compounds

The first step of the Wittig reaction is the nucleophilic attack of the ylidic carbon on the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.comadichemistry.com For many years, this was believed to lead to a dipolar, zwitterionic intermediate known as a betaine (B1666868). libretexts.orglumenlearning.com However, substantial evidence now suggests that for most Wittig reactions, particularly those involving stabilized ylides under lithium-salt-free conditions, the formation of an oxaphosphetane intermediate occurs directly through a concerted [2+2] cycloaddition. wikipedia.orgresearchgate.netpitt.edu This cycloaddition is thought to proceed via a puckered, four-centered transition state. adichemistry.com

Formation and Stereochemical Considerations of Betaine Intermediates

While the direct formation of the oxaphosphetane is now widely accepted, the concept of the betaine intermediate remains relevant, especially in discussions of stereochemistry and under certain reaction conditions (e.g., in the presence of lithium salts). organic-chemistry.orgwikipedia.org The initial nucleophilic attack could, in principle, lead to two diastereomeric betaines: erythro and threo. The relative rates of formation of these betaines and their subsequent cyclization would determine the stereochemical outcome of the reaction.

However, betaine intermediates have never been directly observed by spectroscopy in salt-free Wittig reactions, and they are considered to be energetically unfavorable compared to the reactants and the oxaphosphetane. pitt.eduresearchgate.net The stereoselectivity of the Wittig reaction is better explained by the kinetics of the formation of the diastereomeric oxaphosphetanes. pitt.edu

Cycloreversion to Oxaphosphetanes and Subsequent Decomposition

The four-membered oxaphosphetane ring is the key intermediate in the Wittig reaction. libretexts.orgwikipedia.org This intermediate is generally unstable and rapidly decomposes. youtube.com The stereochemistry of the final alkene product is determined by the geometry of the oxaphosphetane. There are two possible diastereomeric oxaphosphetanes, cis and trans, which decompose to yield the Z- and E-alkenes, respectively. total-synthesis.com

The decomposition of the oxaphosphetane is a concerted cycloreversion (a retro-[2+2] cycloaddition) that occurs via a syn-periplanar transition state. adichemistry.compitt.edu This process results in the formation of the alkene and triphenylphosphine oxide. libretexts.org

For stabilized ylides like methyl (triphenylphosphoranylidene)acetate, the initial cycloaddition is often reversible. adichemistry.com This allows for equilibration to the thermodynamically more stable trans-oxaphosphetane. The subsequent decomposition of the trans-oxaphosphetane leads to the preferential formation of the (E)-alkene. organic-chemistry.orgwikipedia.orgadichemistry.com This is a general outcome for Wittig reactions involving stabilized ylides.

Table 2: Mechanistic Steps of the Wittig Reaction with a Stabilized Ylide

| Step | Description | Key Intermediate(s) | Stereochemical Implication |

| 1 | Nucleophilic attack/ [2+2] Cycloaddition | Puckered four-centered transition state | Formation of diastereomeric oxaphosphetanes (cis and trans) |

| 2 | Equilibration of Intermediates | cis- and trans-Oxaphosphetanes | Reversible formation allows equilibration to the more stable trans-oxaphosphetane |

| 3 | Cycloreversion | syn-Periplanar transition state | trans-Oxaphosphetane decomposes to the (E)-alkene; cis- to the (Z)-alkene |

Kinetic and Thermodynamic Aspects Influencing Stereoselectivity

The stereoselectivity of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is governed by the relative rates of formation of the diastereomeric intermediates and their subsequent decomposition. For stabilized ylides such as methyl 2-(triphenylphosphoranylidene)acetate, the reaction is generally under thermodynamic control. total-synthesis.com

The initial step of the Wittig reaction is the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone, which can lead to two diastereomeric betaine intermediates (or proceed directly to oxaphosphetanes via a [2+2] cycloaddition). total-synthesis.commasterorganicchemistry.com For stabilized ylides, this initial addition is often reversible. nih.gov The subsequent steps involve the formation of a four-membered ring intermediate, the oxaphosphetane, and its decomposition to the alkene and triphenylphosphine oxide. total-synthesis.com

The reversibility of the initial addition allows for equilibration between the syn and anti betaines (or the corresponding cis and trans oxaphosphetanes). The thermodynamic preference is for the anti-betaine (leading to the trans-oxaphosphetane), which minimizes steric interactions between the substituents on the phosphorus ylide and the carbonyl compound. This intermediate then decomposes to form the more stable (E)-alkene. libretexts.orgtotal-synthesis.com In contrast, non-stabilized ylides typically undergo irreversible addition, leading to kinetic control and a preference for the (Z)-alkene. total-synthesis.com

Computational studies have further elucidated the factors governing stereoselectivity. For stabilized ylides, a significant dipole-dipole interaction between the ylide and the carbonyl compound in the transition state favors the geometry that leads to the (E)-alkene. nih.gov

Influence of Reaction Conditions on E/Z Product Ratios

The stereochemical outcome of the Wittig reaction with methyl(triphenyl)phosphanium acetate (B1210297) can be significantly influenced by various reaction parameters, including the choice of solvent, reaction temperature, and the presence of specific bases and additives.

The polarity of the solvent can have a pronounced effect on the E/Z selectivity of the Wittig reaction. For stabilized ylides, the use of polar aprotic solvents can enhance the formation of the (E)-alkene. While specific data for methyl(triphenyl)phosphanium acetate is not extensively tabulated in readily available literature, studies on similar stabilized ylides provide insight. For instance, in the reaction of a stabilized phosphorane with an aldehyde, a trend towards higher (E)-selectivity is often observed in more polar solvents. This is attributed to the stabilization of the more polar transition state leading to the anti-betaine.

Conversely, non-polar solvents can sometimes lead to a decrease in (E)-selectivity. researchgate.net The following table illustrates the general effect of solvent polarity on the stereoselectivity of Wittig reactions with stabilized ylides.

| Solvent | Typical Polarity | General Effect on (E)-Alkene Formation with Stabilized Ylides |

|---|---|---|

| Toluene (B28343) | Low | Moderate (E)-selectivity |

| Tetrahydrofuran (THF) | Medium | Good (E)-selectivity |

| Dichloromethane (B109758) (DCM) | Medium-High | High (E)-selectivity |

| Acetonitrile (B52724) | High | Very High (E)-selectivity |

| Dimethylformamide (DMF) | High | Very High (E)-selectivity |

The effect of temperature on the stereoselectivity of Wittig reactions with stabilized ylides is linked to the thermodynamic control of the reaction. Generally, higher reaction temperatures favor the formation of the thermodynamically more stable (E)-alkene. total-synthesis.com This is because at elevated temperatures, the energy barrier for the reversal of the initial addition step is more easily overcome, allowing for the equilibration to the more stable anti-betaine intermediate. libretexts.org

While detailed temperature-dependent studies for this compound are not widely published, a general trend can be summarized as follows:

| Temperature | Effect on E/Z Ratio with Stabilized Ylides |

|---|---|

| Low (e.g., -78 °C to 0 °C) | May show slightly reduced (E)-selectivity as kinetic factors can play a more significant role. |

| Room Temperature | Generally good (E)-selectivity. |

| Elevated (e.g., reflux) | Typically enhances the proportion of the (E)-alkene, driving the reaction towards thermodynamic equilibrium. total-synthesis.com |

One study on the reaction of a stabilized ylide with an aldehyde in water showed that increasing the temperature from 20 °C to 90 °C increased the reaction yield significantly without altering the high E/Z ratio. nih.gov

The choice of base for the deprotonation of the phosphonium salt to form the ylide can influence the stereochemical outcome, particularly through the presence of metal cations. For stabilized ylides derived from salts like this compound, relatively weak bases are sufficient for deprotonation. organic-chemistry.org

Lithium salts, often present when organolithium bases are used, can have a significant impact on stereoselectivity. masterorganicchemistry.comwikipedia.org In the case of non-stabilized ylides, lithium salts tend to decrease (Z)-selectivity. For stabilized ylides, the effect can be more complex, but generally, salt-free conditions are preferred for maximizing (E)-selectivity under kinetic control. However, under thermodynamic control, the presence of salts may have a less pronounced effect on the final product ratio.

The use of certain mild bases has been explored to avoid harsh reaction conditions. For instance, silver carbonate has been successfully used to generate stabilized ylides, including the one derived from (carbomethoxymethyl)triphenylphosphonium chloride, leading to high yields and excellent (E)-selectivity (e.g., 18:1 E:Z with p-anisaldehyde) in acetonitrile at room temperature. nih.gov Other bases like potassium carbonate have also been employed, though sometimes requiring elevated temperatures. nih.gov

Additives such as Lewis acids can also influence the stereoselectivity. For example, the addition of LiClO₄ has been used in some tandem reactions involving a Wittig olefination step with a stabilized ylide to achieve high diastereo- and enantioselectivities. organic-chemistry.org

Investigations into Other Reaction Pathways

While the Wittig reaction is the primary application of the phosphorane derived from this compound, the nucleophilic nature of the ylidic carbon allows it to participate in other types of reactions, notably alkylation and acylation.

Alkylation and Acylation Reactions Involving the Phosphorane

The carbanionic center of methyl 2-(triphenylphosphoranylidene)acetate can react with electrophiles other than carbonyls.

Alkylation: The reaction of stabilized phosphorus ylides with alkyl halides can lead to C-alkylation at the α-carbon. thieme-connect.de This reaction forms a new phosphonium salt, which can then be deprotonated by a suitable base to generate a new, more substituted ylide. This substituted ylide can then be used in subsequent Wittig reactions to synthesize trisubstituted alkenes. The success of this alkylation is often dependent on the reactivity of the alkylating agent, with more activated halides such as benzyl (B1604629) halides or α-halo esters being particularly effective. thieme-connect.de For instance, ethyl (triphenylphosphoranylidene)acetate can be alkylated with reactive electrophiles. wikipedia.org

Acylation: Stabilized ylides can also undergo acylation with reagents such as acyl chlorides or anhydrides. pressbooks.pubresearchgate.net The initial product of this reaction is a β-keto phosphorane. These compounds are often stable and can be isolated. In some cases, intramolecular Wittig reactions of these acylated ylides can be used to synthesize cyclic compounds. The acylation of ethyl (triphenylphosphoranylidene)acetate with 3,3-dimethylbutyryl chloride in the presence of triethylamine (B128534) is a known procedure. guidechem.com

Mechanisms of Cycloaddition Reactions

The primary cycloaddition reaction involving methyl(triphenyl)phosphonium acetate, a stabilized phosphonium ylide, is the Wittig reaction. The mechanism of the Wittig reaction has been a subject of extensive study, with the currently accepted pathway for lithium-salt-free conditions involving a direct [2+2] cycloaddition. rsc.orgwikipedia.org

This mechanism proposes that the phosphonium ylide attacks an aldehyde or ketone in a concerted fashion to directly form a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This process is classified as a formal [2+2] cycloaddition between the P=C bond of the ylide and the C=O bond of the carbonyl compound. wikipedia.orgmasterorganicchemistry.com For many years, an alternative mechanism involving a zwitterionic intermediate called a betaine was considered. organic-chemistry.orglibretexts.org In that proposed pathway, the nucleophilic carbon of the ylide attacks the carbonyl carbon to form the betaine, which then undergoes ring closure to the oxaphosphetane. libretexts.org However, significant evidence now supports the direct, concerted formation of the oxaphosphetane as the first and only intermediate under kinetic control in the absence of lithium salts. rsc.orgwikipedia.orgresearchgate.net

The driving force for the reaction is the subsequent decomposition of the oxaphosphetane. fiveable.me This intermediate is typically unstable and spontaneously breaks down in an irreversible, exothermic step through a retro-[2+2] cycloaddition. masterorganicchemistry.comfiveable.me This decomposition yields the final alkene product and a very stable triphenylphosphine oxide, the formation of which is the thermodynamic driving force for the entire reaction sequence. organic-chemistry.org

The stereochemical outcome of the Wittig reaction is determined during the formation of the oxaphosphetane. libretexts.org For stabilized ylides like methyl(triphenyl)phosphonium acetate, the reaction generally favors the formation of the (E)-alkene. This selectivity is attributed to the reversibility of the initial ylide addition to the carbonyl, allowing for equilibration to the more thermodynamically stable intermediate which leads to the (E)-alkene.

Table 1: Key Intermediates in the Wittig Cycloaddition Mechanism

| Intermediate | Structure | Description | Role |

|---|---|---|---|

| Phosphonium Ylide | (C₆H₅)₃P=CHCO₂CH₃ | A reagent with adjacent positive (on P) and negative (on C) charges. | Reactant |

| Oxaphosphetane | 4-membered ring with P, O, and 2 C atoms | The sole intermediate formed via a [2+2] cycloaddition. rsc.orgresearchgate.net | Key intermediate |

| Betaine | Zwitterionic species | Previously proposed intermediate, now considered less likely in Li-free reactions. wikipedia.orgorganic-chemistry.org | Historical intermediate |

| Triphenylphosphine Oxide | (C₆H₅)₃P=O | A highly stable phosphorus compound. | Byproduct and thermodynamic driving force. organic-chemistry.org |

Detailed Studies on Atypical Reactions with Complex Substrates

While the Wittig reaction is the characteristic transformation of phosphonium ylides, their reactivity can be altered by the use of complex substrates, leading to atypical reaction pathways. A notable study investigated the reaction of methyl(triphenylphosphoranylidene)acetate with 3a-substituted bicyclic β-keto-γ-sultams. researchgate.net This research revealed a significant deviation from the expected olefination product.

The study focused on the reactivity of the tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide framework, which contains both a carbonyl group and an EWG-activated methylene (B1212753) group. researchgate.net The researchers observed that the nature of the substituent at the 3a-position played a critical role in directing the reaction's outcome when reacted with methyl(triphenylphosphoranylidene)acetate. researchgate.net

When the 3a-position was unsubstituted, the reaction proceeded as a classical Wittig reaction, yielding the expected α,β-unsaturated ester. However, when a methyl group was present at the 3a-position (3a-methylated substrate), the reaction took an unusual course. Instead of the olefination product, a stable phosphonium betaine, specifically 3a-methyl-2-[2-(triphenylphosphonio)acetyl]-3a,4,5,6-tetrahydropyrrolo[1,2-b]isothiazol-3-olate 1,1-dioxide, was formed and isolated. researchgate.net

Mechanistic insights proposed that the steric hindrance from the 3a-methyl group impeded the typical cycloaddition pathway. The initial nucleophilic attack of the ylide on the carbonyl carbon occurs, but the subsequent ring-closure to form the oxaphosphetane is sterically disfavored. This allows for the stabilization and isolation of the zwitterionic betaine intermediate, a species that is usually transient in standard Wittig reactions. This study provides a clear example of how substrate complexity can divert the reaction from the typical [2+2] cycloaddition/retro-cycloaddition sequence to an alternative pathway where the intermediate is the final product. researchgate.net

Table 2: Reaction of Methyl(triphenylphosphoranylidene)acetate with Bicyclic β-Keto-γ-Sultams

| Substrate | Substituent at 3a-position | Product Type | Isolated Product | Reference |

|---|---|---|---|---|

| Tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide | H | Expected Wittig Product | Prototropic mixture of corresponding esters | researchgate.net |

Applications in Organic Synthesis and Transformations

Utilization in Olefination for Carbon-Carbon Double Bond Formation

Olefination, the formation of carbon-carbon double bonds (alkenes), is a fundamental transformation in organic synthesis. nbinno.com Methyl(triphenyl)phosphanium acetate (B1210297) is a key reagent in the Wittig reaction, one of the most powerful methods for olefination. nbinno.comnbinno.com It reacts with aldehydes and ketones to replace the carbonyl oxygen with a carbon-carbon double bond, thereby introducing unsaturation into molecular structures. nbinno.com This capability is crucial for extending carbon chains and introducing specific functional groups into organic molecules. nbinno.com

A primary application of methyl(triphenyl)phosphanium acetate is the conversion of aldehydes and ketones into α,β-unsaturated esters. nbinno.comguidechem.com This transformation is a two-carbon homologation, meaning it adds a two-carbon unit that contains an ester functionality to the original carbonyl compound. nbinno.comchemicalbook.comnbinno.com The reaction proceeds without the need for an additional base, as the ylide itself acts as the nucleophile, attacking the carbonyl carbon. guidechem.com This process is central to building more complex molecular frameworks from simpler starting materials. nbinno.com The reaction is widely used due to its reliability and the importance of α,β-unsaturated esters as structural motifs in many biologically active compounds. nbinno.com

Table 1: Examples of α,β-Unsaturated Ester Synthesis

| Carbonyl Reactant | Reagent | Product | Reference |

|---|---|---|---|

| Benzaldehyde (B42025) | This compound | Methyl cinnamate (B1238496) | rsc.org |

| 2-Nitrobenzaldehyde | This compound | Methyl (2E)-3-(2-nitrophenyl) acrylate | chemicalbook.com |

The stereochemistry of the newly formed double bond is a critical aspect of olefination reactions. This compound is a stabilized ylide due to the presence of the adjacent ester group, which delocalizes the negative charge on the α-carbon. nbinno.comnbinno.com This stability influences the stereochemical outcome of the Wittig reaction. Generally, reactions with stabilized ylides, such as this one, tend to favor the formation of the thermodynamically more stable (E)-alkene (trans isomer). However, the stereoselectivity can be influenced by reaction conditions, and in some cases, the (Z)-isomer (cis isomer) can be favored. nbinno.com This control over stereochemistry is essential for the synthesis of molecules with precise three-dimensional structures, such as pharmaceuticals and natural products. nbinno.com

Table 2: Stereoselectivity in Alkene Formation

| Ylide Type | General Product | Notes | Reference |

|---|---|---|---|

| Stabilized (e.g., this compound) | (E)-alkene | Thermodynamically controlled product. | nbinno.com |

Application in Heterocyclic Ring System Synthesis

Beyond its classic role in olefination, this compound serves as a valuable component in the synthesis of heterocyclic compounds. enamine.net Heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. nbinno.com The reagent's dual reactivity, with both ylide and ester functionalities, allows for its participation in cyclization reactions to form various ring systems. enamine.net

An important application of this compound is in the efficient synthesis of pyrazoles. chemicalbook.comscientificlabs.co.uk Pyrazoles are a class of heterocyclic compounds with significant biological activities, making them important targets in medicinal chemistry. nbinno.com The synthesis is achieved through the reaction of this compound with methyl diazoacetate in the presence of a base, such as triethylamine (B128534). nbinno.comnbinno.comchemicalbook.com This method provides a direct and often high-yielding pathway to the pyrazole (B372694) ring system, highlighting the reagent's versatility. nbinno.com

Table 3: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|

The utility of this compound extends to the synthesis of other heterocyclic systems. Research has shown its reaction with 3a-substituted bicyclic β-keto-γ-sultams results in the formation of 2-[(triphenylphosphonio)acetyl]-perhydro chemimpex.comchemicalbook.comthiazoloazahetaryl-3-olate 1,1-dioxides. researchgate.net This demonstrates an atypical reaction course where the ylide engages with the bicyclic system to create a more complex heterocyclic structure. researchgate.net The nature of the substituent on the starting sultam plays a crucial role in directing the reaction pathway. researchgate.net Additionally, phosphorus ylides, in general, are used to react with compounds like 5(4H)-pyrazolone to afford new triphenylphosphanylidene derivatives, further expanding the scope of accessible heterocyclic structures. researchgate.net

Role in Natural Product and Pharmaceutical Intermediate Synthesis

This compound is a key intermediate in the multistep synthesis of complex molecules, including natural products and pharmaceuticals. chemimpex.comnbinno.com The precise introduction of carbon-carbon double bonds and the construction of heterocyclic cores are essential steps in creating these intricate molecular architectures. chemimpex.comnbinno.com Its reliability and selectivity make it a preferred choice for synthetic chemists in drug discovery and development. nbinno.com The α,β-unsaturated esters and pyrazoles synthesized using this reagent are prevalent motifs in many biologically active compounds. nbinno.comnbinno.com For instance, the reagent is valuable in creating complex drug molecules where impurities could lead to inactive isomers or toxic byproducts. nbinno.com A specific application includes its use in the synthesis of triphenylphosphonium (TPP) derivatives of natural allylpolyalkoxybenzenes, which are being investigated for their potential as cancer therapies. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl (triphenylphosphoranylidene)acetate |

| Benzaldehyde |

| Methyl cinnamate |

| 2-Nitrobenzaldehyde |

| Methyl (2E)-3-(2-nitrophenyl) acrylate |

| Thiophene aldehyde |

| Methyl diazoacetate |

| Triethylamine |

| 3a-substituted bicyclic β-keto-γ-sultams |

| 2-[(triphenylphosphonio)acetyl]-perhydro chemimpex.comchemicalbook.comthiazoloazahetaryl-3-olate 1,1-dioxides |

| 5(4H)-pyrazolone |

Contributions to Total Syntheses of Biologically Active Molecules

The Wittig reaction is a cornerstone of synthetic organic chemistry, and reagents like this compound are instrumental in the total synthesis of natural products and pharmaceuticals. nbinno.com The α,β-unsaturated ester moiety, which is precisely installed by this reagent, is a common structural feature in a wide array of biologically active molecules. Its inclusion can be a critical step in extending a carbon chain and introducing versatile chemical functionality for further transformations.

While specific total synthesis pathways are extensive and varied, the role of this phosphonium (B103445) ylide is foundational. The conversion of a complex aldehyde into its corresponding α,β-unsaturated methyl ester is a key transformation that allows for the elaboration of molecular frameworks. This strategic olefination is crucial in building the backbones of molecules used in pharmaceutical and agrochemical industries. nbinno.com The reliability and predictability of this reagent ensure that high-purity intermediates can be generated, which is paramount in multi-step syntheses where yields and purity are critical for success.

Strategic Intermediate in Building Block Chemistry

The primary application of this compound is in the synthesis of α,β-unsaturated esters through the Wittig reaction. guidechem.com This reaction serves as a powerful tool for the two-carbon homologation of aldehydes, effectively lengthening a carbon chain by two atoms while introducing a reactive ester group. nbinno.comnbinno.com The resulting unsaturated esters are not merely final products but are themselves versatile building blocks for subsequent chemical transformations.

These building blocks can be used in a variety of further reactions, including:

Michael additions

Diels-Alder reactions

Conjugate additions

Hydrogenations to form saturated esters

Furthermore, this compound serves as a key precursor for other important chemical intermediates. For instance, it is used in the preparation of (triphenylphosphoranylidene)-ketene, a reagent with its own unique and valuable applications in synthesis. nbinno.comnbinno.com This demonstrates the compound's role as a strategic starting point for accessing a range of functionalized molecules.

Below is a table summarizing the key transformations involving this compound as a strategic intermediate.

| Reactant | Reagent(s) | Product Type | Significance |

| Aldehyde | This compound | α,β-Unsaturated methyl ester | Two-carbon chain extension, introduces versatile functional group. nbinno.comnbinno.com |

| This compound | - | (Triphenylphosphoranylidene)-ketene | Precursor to another valuable synthetic reagent. nbinno.comnbinno.com |

Integration into Multi-component and Tandem Reactions

This compound is also utilized in more complex reaction cascades, such as multi-component and tandem reactions, where multiple bonds are formed in a single operation. A notable example is its application in the synthesis of pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. nbinno.comnbinno.com

In a well-established procedure, the phosphonium ylide reacts with methyl diazoacetate in the presence of a base like triethylamine to efficiently construct the pyrazole ring system. nbinno.comnbinno.com This process involves a sequence of reactions occurring in one pot, showcasing the reagent's ability to participate in sophisticated transformations that rapidly build molecular complexity. Such reactions are highly valued for their efficiency, reducing the number of steps, solvent waste, and purification requirements compared to traditional linear syntheses. nih.gov

Synthesis of Monosubstituted Styrenes

The Wittig reaction is a common method for synthesizing styrenes from benzaldehydes. However, the synthesis of monosubstituted styrenes (where a vinyl group is attached to a substituted benzene (B151609) ring) requires a specific type of Wittig reagent that does not introduce additional functional groups. Typically, a non-stabilized ylide, such as the one generated from methyltriphenylphosphonium (B96628) bromide, is used for this purpose.

This compound, being a stabilized ylide with a methoxycarbonyl group, is not the appropriate reagent for synthesizing simple monosubstituted styrenes. When it reacts with a monosubstituted benzaldehyde, the outcome is not a styrene (B11656) derivative but rather a methyl cinnamate derivative—an α,β-unsaturated ester. rsc.org This reaction is illustrated in the table below.

| Reactants | Product | Product Class |

| Benzaldehyde + this compound | Methyl cinnamate | α,β-Unsaturated Ester |

Therefore, while the Wittig reaction is a valid strategy for producing styrenes, the choice of the phosphonium salt is critical. This compound is specifically employed when the synthetic goal is to introduce a –CH=CH–COOCH₃ fragment, rather than the simple vinyl –CH=CH₂ group required for a monosubstituted styrene.

Catalytic Roles and Phase Transfer Catalysis

Methyl(triphenyl)phosphanium Acetate (B1210297) as a Phase Transfer Catalyst (PTC)

Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. Methyl(triphenyl)phosphanium acetate serves as an effective phase transfer catalyst, leveraging its ionic and lipophilic characteristics to bridge the gap between these phases.

The fundamental principle of phase transfer catalysis with phosphonium (B103445) salts relies on the ability of the catalyst's cation to transport a reactive anion from one phase (typically aqueous or solid) into another phase (typically organic) where the substrate is dissolved. Quaternary phosphonium salts are particularly well-suited for this role due to their excellent thermal and chemical stability, which often exceeds that of their ammonium (B1175870) counterparts, allowing for reliable performance at higher temperatures (120-150°C and even up to 200°C). vestachem.com

The catalytic cycle for this compound can be described as follows:

Anion Exchange: In the aqueous phase, the acetate anion of the catalyst can be exchanged for another reactant anion (Y⁻) present in the aqueous layer, forming a new ion pair, [Ph₃PMe]⁺Y⁻.

Phase Transfer: The newly formed ion pair, possessing a large, lipophilic phosphonium cation with three phenyl groups and a methyl group, has significant solubility in the organic phase. It migrates across the phase boundary from the aqueous to the organic layer.

Reaction in Organic Phase: Once in the organic phase, the "naked" anion (Y⁻) is highly reactive as it is poorly solvated and only loosely paired with the bulky cation. It readily reacts with the organic substrate.

Catalyst Regeneration: After the reaction, the catalyst cation, now paired with the leaving group anion (X⁻) from the substrate, migrates back to the aqueous phase to be regenerated, ready to transport another reactant anion, thus continuing the catalytic cycle.

This mechanism effectively overcomes the mutual insolubility of the reactants, enabling the reaction to proceed at a practical rate. vestachem.com

Methyl(triphenyl)phosphanium salts are utilized as phase transfer catalysts in a variety of heterogeneous organic reactions. While specific examples for the acetate salt are not extensively documented, its close analogue, methyl(triphenyl)phosphanium bromide, is known to be an effective PTC for reactions such as the synthesis of meso-aromatic fluorides. koyonchem.com This demonstrates the capability of the methyl(triphenyl)phosphanium cation to facilitate nucleophilic substitution reactions in two-phase systems.

Typical applications where this compound would be expected to perform well include:

Nucleophilic Substitutions: The acetate anion (CH₃COO⁻) itself can be transported into an organic phase to act as a nucleophile, for example, in the synthesis of acetate esters from alkyl halides.

C-Alkylation and N-Alkylation: Transporting anions like hydroxide (B78521) or alkoxide to deprotonate acidic C-H or N-H bonds in the organic phase, initiating alkylation reactions.

Oxidation Reactions: Transferring oxidizing agents like permanganate (B83412) or dichromate from the aqueous phase to oxidize organic substrates like alcohols or alkenes in the organic phase.

The use of PTCs like this compound is crucial in "green chemistry" as it can reduce or eliminate the need for hazardous organic solvents, allow for the use of water, and often proceeds under milder reaction conditions. rsc.org

The primary advantage of using a phase transfer catalyst like this compound is the significant acceleration of reaction rates in heterogeneous systems. In the absence of a catalyst, the reaction would only occur at the interface between the two phases, leading to extremely slow conversion. By actively transporting the reactant anion into the bulk organic phase, the catalyst dramatically increases the effective concentration of the nucleophile available to react with the substrate.

This leads to several key benefits:

Increased Reaction Rates: Reaction times can be reduced from days or hours to minutes.

Higher Yields: By promoting the desired reaction pathway and often allowing for lower temperatures, side reactions are minimized, leading to higher product yields.

Milder Conditions: Reactions can often be conducted at ambient temperature and pressure, reducing energy consumption.

Simplified Workup: The catalyst is used in small amounts and can often be recovered from the aqueous phase, simplifying product purification.

Catalysis in Other Organic Transformations

Beyond its role as a classic phase transfer catalyst, this compound can also participate more directly as a catalyst in specific organic transformations, where the acetate anion plays a key role in the catalytic mechanism.

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental reaction in organic synthesis. Research has shown that phosphonium salts with weakly basic anions, including acetate, are excellent organocatalysts for these reactions. rsc.orgnih.govrsc.org

In a study on the transesterification of dimethyl carbonate with various alcohols, methyltrioctylphosphonium acetate was found to be a highly effective catalyst. rsc.org It demonstrated superior performance compared to its phenolate, bicarbonate, and methyl carbonate counterparts, indicating that the acetate anion is particularly well-suited for this transformation. The catalytic performance is not solely dependent on the basicity of the anion but is attributed to a cooperative mechanism where the catalyst activates both the electrophilic and nucleophilic reactants simultaneously. rsc.orgrsc.org

The following table, based on data from a study on the transesterification of dimethyl carbonate (DMC) with cyclohexanol (B46403), illustrates the catalytic efficiency of a phosphonium acetate salt compared to other phosphonium salts.

| Catalyst (1 mol%) | Anion | Reaction Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| [P8881][CH3OCO2] | Methyl Carbonate | 24 | 60 | >99 |

| [P8881][HOCO2] | Bicarbonate | 24 | 85 | >99 |

| [P8881][PhO] | Phenolate | 24 | 95 | >99 |

| [P8881][CH3CO2] | Acetate | 6 | >99 | >99 |

Data adapted from a study on the transesterification of dimethyl carbonate with cyclohexanol at reflux. The cation used was methyltrioctylphosphonium ([P8881]). rsc.org

This catalytic activity extends to other applications, such as the direct transesterification of wet microalgae to produce biodiesel, where phosphonium carboxylate ionic liquids have been shown to be highly effective. researchgate.net

The carbonylation of methyl acetate to produce acetic anhydride (B1165640) is a significant industrial process. These reactions are typically catalyzed by transition metal complexes, such as those based on rhodium, iridium, or cobalt, and require the use of promoters, often iodide-containing compounds like methyl iodide. fnpetro.irgoogle.com

Quaternary phosphonium salts play a crucial role as co-catalysts or promoters in these systems. Patents describe carbonylation processes where the catalyst system includes a cobalt source, a ruthenium source, and an ionic iodide, which can be a quaternary phosphonium salt. google.com Furthermore, these systems may also include a carboxylate salt, with the cation being a phosphonium ion. google.com

In this context, this compound can serve a dual function.

The methyl(triphenyl)phosphanium cation can act as the onium salt promoter, which is thought to stabilize the active catalyst species and facilitate the catalytic cycle. Its analogue, methyl(triphenyl)phosphanium bromide, is noted as a catalyst precursor for carbonylation reactions. koyonchem.com

The acetate anion can participate in the reaction, potentially by reacting with acetyl iodide generated in the main catalytic cycle to form the desired acetic anhydride product.

Use as an Initiator or Co-catalyst in Polymerization Reactions

Research within the field of polymer synthesis has identified this compound as a viable catalyst for the production of phenoxy resins. A Japanese patent discloses its use as an onium salt catalyst in a method for producing phenoxy resin that contains a bisphenol F skeleton. nih.govgoogle.com The compound is listed among a series of potential organic phosphonium salt catalysts suitable for this polymerization process. nih.govgoogle.com Phenoxy resins are thermoplastic polymers known for their desirable properties such as flexibility, impact resistance, and adhesion, making them valuable in electronics, adhesives, and coatings. google.com In this context, this compound facilitates the polymerization reaction required to form the high molecular weight polymer chains characteristic of these resins. nih.govgoogle.com

Applications in Cross-Coupling Reactions (e.g., Suzuki, Stille)

Following a comprehensive review of available scientific literature, no specific applications of this compound as a catalyst or co-catalyst in Suzuki or Stille cross-coupling reactions have been documented. While phosphonium salts, in general, can play various roles in palladium-catalyzed reactions, such as serving as ligands, phase-transfer catalysts, or even substrates, there is no evidence to suggest that this compound is utilized for these prominent cross-coupling reactions.

Influence on Reaction Efficiency and Specificity

The inclusion of this compound in a list of potential catalysts for phenoxy resin synthesis suggests its capability to promote the reaction. nih.govgoogle.com As a catalyst in this context, its function is to facilitate the formation of the polyhydroxyether chains from epoxy and bisphenol monomers. nih.govgoogle.com However, detailed research findings, including specific data on how this compound influences reaction efficiency—such as reaction rates and yields—or its effect on polymer properties like molecular weight distribution and structural specificity, are not available in the reviewed literature. The patent literature identifies it as a suitable catalyst but does not provide comparative data on its performance relative to other catalysts in the same class. nih.govgoogle.com

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the structure of methyl(triphenyl)phosphanium acetate (B1210297) in solution. The presence of magnetically active nuclei such as ¹H, ¹³C, and ³¹P allows for a comprehensive analysis of the molecule's framework and the subtle electronic interactions therein.

Elucidation of Proton Environments via ¹H NMR Spectroscopy

Proton NMR (¹H NMR) studies of methyl(triphenyl)phosphanium acetate reveal a dynamic equilibrium between geometric isomers, specifically the cis and trans forms, which is influenced by temperature and the presence of acidic impurities. nih.gov In scrupulously anhydrous conditions, the signals for the two isomers can be resolved at lower temperatures. nih.gov

A key feature in the ¹H NMR spectrum is the methine proton (=CH-). The expected coupling of this proton to the phosphorus atom is not always observed at room temperature. This is attributed to rapid exchange of this labile proton, a process catalyzed by trace amounts of water or the conjugate acid. nih.gov The signals corresponding to the phenyl protons typically appear as a complex multiplet in the aromatic region of the spectrum, while the methyl protons of the acetate group give rise to a distinct singlet.

| Proton Environment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| Phenyl (C₆H₅) | 7.4 - 7.8 | Multiplet | Overlapping signals from ortho, meta, and para protons. |

| Methine (=CH-) | ~2.8 - 3.5 | Doublet (often broad or singlet) | Coupling to ³¹P may not be resolved due to chemical exchange. nih.gov |

| Methyl (OCH₃) | ~3.5 | Singlet |

Carbon Skeleton Analysis using ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. As with ¹H NMR, the spectra can be temperature-dependent, showing separate signals for the cis and trans isomers at low temperatures. nih.gov At room temperature, a proton-decoupled ¹³C NMR spectrum may show broadened peaks due to the ongoing isomeric interconversion. nih.gov

The carbon atoms directly bonded to the phosphorus atom exhibit coupling, resulting in doublets in the spectrum. researchgate.net The carbonyl carbon of the ester group and the methine carbon are particularly diagnostic. The phenyl carbons typically appear as a group of signals in the downfield region of the spectrum.

| Carbon Environment | Typical Chemical Shift (δ) Range (ppm) | Coupling to ³¹P (JCP) | Notes |

| Carbonyl (C=O) | ~170 | Yes | |

| Phenyl (ipso-C) | ~125 - 135 | Yes (large coupling constant) | Carbon directly attached to phosphorus. |

| Phenyl (ortho-, meta-, para-C) | ~128 - 134 | Yes (smaller coupling constants) | |

| Methine (=CH-) | ~28 - 30 | Yes (very large coupling constant) | Significantly shielded carbon. |

| Methyl (OCH₃) | ~50 | No |

Characterization of Phosphorus Centers by ³¹P NMR Spectroscopy

Phosphorus-31 NMR (³¹P NMR) is a highly sensitive and direct method for characterizing the phosphorus center in this compound. The chemical shift of the phosphorus nucleus provides insight into its electronic environment and oxidation state. researchgate.net

In solution, and under controlled conditions, ³¹P NMR spectra recorded at low temperatures can resolve two distinct singlets, corresponding to the cis and trans isomers of the ylide. nih.gov For instance, at -20°C, two singlets in a 3:1 ratio have been observed at approximately δ 17.85 and δ 16.35 ppm. nih.gov Upon the addition of an aldehyde, such as benzaldehyde (B42025), these two signals collapse into a single peak at an intermediate chemical shift (e.g., δ 17.30), indicating a dynamic process or the formation of an intermediate. nih.gov The progress of reactions involving this ylide, such as the Wittig reaction, can be monitored by the disappearance of the ylide signal and the appearance of the triphenylphosphine (B44618) oxide product signal at a different chemical shift (around δ 23.3 to 29.81 ppm). nih.gov

| Isomer/Species | Typical ³¹P Chemical Shift (δ) (ppm) | Notes |

| cis isomer | ~17.8 | Observed at low temperatures. nih.gov |

| trans isomer | ~16.3 | Observed at low temperatures. nih.gov |

| Triphenylphosphine oxide | ~23 - 30 | Product of the Wittig reaction. nih.gov |

Dynamic NMR Studies for Conformational Analysis and Reaction Intermediates

Variable temperature NMR studies have been instrumental in understanding the dynamic behavior of this compound in solution. These studies have demonstrated the temperature-dependent equilibrium between the cis and trans geometrical isomers. nih.gov At temperatures of -40°C or lower, the signals for these two forms are distinct in both ¹H and ¹³C NMR spectra. As the temperature is raised, the rate of interconversion increases, leading to the coalescence of these signals. nih.gov The free energy of activation (ΔG‡) for this cis-trans interconversion has been estimated to be in the order of 10 kcal/mol. nih.gov

Furthermore, dynamic NMR has been employed to investigate the mechanism of reactions involving this ylide. For example, ³¹P NMR studies monitoring the reaction with benzaldehyde have shown that the two distinct ylide peaks collapse into a single new signal upon addition of the aldehyde, before the formation of the final product, triphenylphosphine oxide, is observed in significant quantities. nih.gov This suggests the formation of a reaction intermediate or a rapid pre-equilibrium step.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise measurements of bond lengths and angles.

Determination of Solid-State Molecular Structures and Bond Parameters

The solid-state structure of methyl (triphenylphosphoranylidene)acetate has been determined by single-crystal X-ray diffraction. nih.gov The crystallographic data provides precise bond lengths and angles, confirming the ylidic nature of the P=C bond and the geometry around the phosphorus and ester functionalities. The triphenylphosphine moiety adopts a distorted tetrahedral geometry, as is typical for such compounds. The bond lengths and angles within the phenyl rings are consistent with aromatic systems. The geometry of the acetate group reflects standard ester parameters.

| Parameter | Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| P=C Bond Length | Characteristically shorter than a P-C single bond, indicating double bond character. |

| P-C (phenyl) Bond Lengths | Consistent with single bonds between phosphorus and sp² hybridized carbon. |

| C=O Bond Length | Typical for a carbonyl group in an ester. |

| C-O Bond Length | Typical for a single bond in an ester. |

| Bond Angles around P | Distorted tetrahedral geometry. |

Specific bond lengths and angles are available from the Cambridge Crystallographic Data Centre (CCDC Number: 128080). nih.gov

Analysis of Conformational Preferences in the Crystalline State

The triphenylphosphonium moiety typically adopts a propeller-like conformation, where the three phenyl rings are twisted with respect to the P-C bonds. This arrangement minimizes steric hindrance between the ortho-hydrogens of adjacent phenyl rings. The conformation of the cation is often described by the torsion angles between the plane of each phenyl ring and the plane defined by the phosphorus and the ipso-carbon of that ring. In many crystal structures of triphenylphosphonium derivatives, these torsion angles are not identical, leading to a distorted propeller geometry.

A computational conformational analysis of related alkyltriphenylphosphonium cations has shown that the energy difference between various rotational isomers of the alkyl chain can be small, allowing for multiple conformations to exist in the solid state, sometimes leading to crystallographic disorder. uef.fi For the methyl group in methyl(triphenyl)phosphanium, significant rotational freedom is expected around the P-C(methyl) bond.

Table 1: Expected Conformational Parameters for the Methyl(triphenyl)phosphanium Cation in the Crystalline State

| Parameter | Expected Value/Observation | Basis of Expectation |

|---|---|---|

| Phenyl Ring Conformation | Propeller-like | Minimization of steric hindrance |

| P-C-C-C Torsion Angles (Phenyl) | Non-zero, variable | Crystal packing forces and intermolecular interactions |

| Cation Symmetry | Approaching C3, but often distorted | Influence of the crystal environment and counter-ion |

Investigation of Intermolecular Interactions and Crystal Packing

A primary interaction in the crystal lattice will be the electrostatic attraction between the positively charged phosphorus center of the cation and the negatively charged carboxylate group of the acetate anion. The arrangement of ions will be such that the electrostatic potential is minimized.

In addition to ionic forces, non-classical hydrogen bonds are expected to play a significant role in the crystal packing. The acidic protons of the methyl group and the phenyl rings of the cation can act as hydrogen bond donors to the oxygen atoms of the acetate anion (C-H···O interactions). These interactions are crucial in directing the three-dimensional arrangement of the ions. The acetate ion, with its two oxygen atoms, can act as a hydrogen bond acceptor, potentially bridging multiple cations.

The crystal packing in phosphonium (B103445) salts can be complex, with some structures exhibiting "head-to-tail" arrangements or the formation of distinct hydrophilic and hydrophobic regions within the crystal lattice. chemicalbook.com The specific packing motif for this compound would depend on the interplay of all these interactions to achieve the most thermodynamically stable arrangement.

Correlation of Crystallographic Data with Reactivity Trends

Crystallographic data can provide valuable insights into the reactivity of this compound. The precise bond lengths and angles determined by X-ray diffraction can reveal information about the electronic nature of the compound. For instance, the P-C bond lengths can indicate the strength of these bonds and the degree of ionic character.

The accessibility of the acetate anion in the crystal lattice, as determined by its position relative to the bulky cations, could correlate with its reactivity in solid-state reactions or its dissolution rate. If the acetate is sterically shielded by the phenyl rings, its reactivity might be diminished compared to a structure where it is more exposed.

The nature and extent of intermolecular interactions can also influence reactivity. Strong hydrogen bonding involving the acetate anion might affect its nucleophilicity. The way the ions are packed can determine the pathways for solid-state decomposition or reactions with atmospheric components. For example, a closely packed structure may exhibit higher thermal stability. The melting point of phosphonium salts is directly related to the efficiency of their crystal packing and the strength of intermolecular forces. chemicalbook.com

Furthermore, the conformation of the methyl(triphenyl)phosphanium cation could be related to its stability and reactivity. Any significant distortion from the ideal tetrahedral geometry around the phosphorus atom, induced by crystal packing forces, might suggest regions of higher potential energy and potential reactivity. While a direct correlation for this specific compound is not documented, studies on other phosphonium salts have established relationships between their solid-state structures and their physicochemical properties, which in turn govern their application in synthesis and materials science. uef.fi

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the determination of its exact molecular formula.

For this compound, the analysis would be performed on the methyl(triphenyl)phosphanium cation. The acetate anion is typically not observed in positive-ion mode mass spectrometry. The theoretical exact mass of the methyl(triphenyl)phosphanium cation ([C₁₉H₁₈P]⁺) can be calculated based on the masses of its most abundant isotopes.

Table 3: Theoretical HRMS Data for the Methyl(triphenyl)phosphanium Cation

| Ion Formula | Isotope | Exact Mass (Da) |

|---|

An experimental HRMS measurement yielding an m/z value very close to the calculated exact mass would provide strong evidence for the presence of the methyl(triphenyl)phosphanium cation and, by inference, the elemental composition of the parent salt. This technique is routinely used to confirm the identity of newly synthesized compounds. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring and Intermediate Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of ionic compounds like this compound. ESI allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for monitoring reaction progress and detecting ionic intermediates.

In a typical ESI-MS experiment of this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724), the dominant ion observed in the positive ion mode would be the intact methyl(triphenyl)phosphanium cation at m/z 277.1. The acetate anion would be observed in the negative ion mode at m/z 59.0.

ESI-MS can be used to monitor the synthesis of this compound, for example, in the reaction between triphenylphosphine and methyl acetate. The appearance of the signal at m/z 277.1 would indicate the formation of the product. The relative intensity of this signal over time could be used to follow the reaction kinetics.

Furthermore, ESI-MS is a powerful tool for detecting and characterizing ionic intermediates in reactions where this compound is used as a reactant or catalyst. By coupling ESI-MS to a reaction vessel, real-time monitoring of the reaction mixture can be achieved, providing insights into the reaction mechanism.

By increasing the energy in the ion source or by performing tandem mass spectrometry (MS/MS), controlled fragmentation of the methyl(triphenyl)phosphanium cation can be induced. This fragmentation can provide structural information. Common fragmentation pathways for triphenylphosphonium derivatives involve the loss of phenyl groups or the methyl group.

Table 4: Expected Ions in ESI-MS Analysis of this compound and Its Potential Reactions

| m/z (Positive Mode) | Ion Identity | Information Provided |

|---|---|---|

| 277.1 | [CH₃P(C₆H₅)₃]⁺ | Presence of the intact cation |

| 262.1 | [P(C₆H₅)₃]⁺ | Loss of the methyl group (fragment) |

| 200.0 | [CH₃P(C₆H₅)₂]⁺ | Loss of a phenyl group (fragment) |

| Various | Reaction Intermediates | Mechanistic insights |

| m/z (Negative Mode) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

The spectrum of this compound would be a composite of the vibrations of the methyl(triphenyl)phosphanium cation and the acetate anion.

Key Vibrational Modes for the Methyl(triphenyl)phosphanium Cation:

Aromatic C-H Stretching: These vibrations typically appear as a group of sharp bands above 3000 cm⁻¹.